molecular formula C27H24O5 B3537944 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B3537944
M. Wt: 428.5 g/mol
InChI Key: ZUWIGMJXQYBOCG-UHFFFAOYSA-N
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Description

3-Benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a benzyl group, a methoxyphenyl group, and multiple methyl groups, making it a valuable subject of study in organic chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, which forms the initial chromen-2-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced catalytic systems to improve yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-ones.

  • Substitution: Various substitution reactions can occur at different positions on the chromen-2-one ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

  • Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution reactions often involve nucleophiles such as halides or alkyl groups, with conditions tailored to the specific reaction.

Major Products Formed:

  • Oxidation products include benzoic acid derivatives.

  • Reduction products include dihydrochromen-2-ones.

  • Substitution products can vary widely depending on the reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used to study biological processes and interactions due to its structural similarity to natural compounds.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Benzyl-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

  • 3-Benzyl-7-(2-(2-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

  • 3-Benzyl-7-(2-(3-hydroxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

Uniqueness: This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring, for example, can affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-22-12-13-25(31-16-24(28)20-10-7-11-21(15-20)30-3)18(2)26(22)32-27(29)23(17)14-19-8-5-4-6-9-19/h4-13,15H,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIGMJXQYBOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

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